molecular formula C19H26ClNO B15061599 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride

Cat. No.: B15061599
M. Wt: 319.9 g/mol
InChI Key: DQFHVQCKGOMJAH-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group, a methylphenyl group, and a phenol group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methylphenyl with 4-(dimethylamino)butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then subjected to hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol
  • **2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Acetate

Uniqueness

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

2-[4-(dimethylamino)-1-(2-methylphenyl)butyl]phenol;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-15-9-4-5-10-16(15)17(12-8-14-20(2)3)18-11-6-7-13-19(18)21;/h4-7,9-11,13,17,21H,8,12,14H2,1-3H3;1H

InChI Key

DQFHVQCKGOMJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CCCN(C)C)C2=CC=CC=C2O.Cl

Origin of Product

United States

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